molecular formula C7H11NO4S B2722906 8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 2241138-48-5

8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No. B2722906
CAS RN: 2241138-48-5
M. Wt: 205.23
InChI Key: BBAVFERODPJBFD-UHFFFAOYSA-N
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Description

“8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid” is a chemical compound with the CAS Number: 2241138-48-5 . Its IUPAC name is (1S,5S)-8-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid 8,8-dioxide . The molecular weight of this compound is 205.23 .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO4S/c9-6(10)7-2-1-4-8(5-3-7)13(7,11)12/h1-5H2,(H,9,10) .


Chemical Reactions Analysis

The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

It is stored at room temperature .

Scientific Research Applications

  • Synthesis of Conformationally Constrained Dipeptide Isosteres : 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and various α-amino acids, are described as conformationally constrained dipeptide isosteres. These compounds have been synthesized using a novel strategy involving the transformation of amino acids into N-benzylamino alcohols, followed by condensation and oxidation processes (Guarna et al., 1999).

  • Development of a Conformationally Rigid Analogue of 2-Aminoadipic Acid : A new analogue of 2-amino-adipic acid, featuring an 8-azabicyclo[3.2.1]octane skeleton, has been synthesized. This compound was developed from dimethyl rac-2,5-dibromohexanedioate, demonstrating a unique approach to creating rigid molecular structures (Kubyshkin et al., 2009).

  • Creation of New Proline Analogues : The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new analogue of the amino acid proline with a bicyclic structure, has been described. This process utilizes simple, high-yielding transformations and accessible starting materials, highlighting the potential for creating novel amino acid derivatives (Casabona et al., 2007).

  • Synthesis of Enantiopure Bicyclic Pyrrolidine Derivatives : The creation of enantiomerically pure bicyclic pyrrolidine derivatives, used as chiral auxiliaries in Michael-type reactions, showcases the synthesis of complex organic molecules with specific stereochemistry (Martens & Lübben, 1991).

  • Construction of 6,8-Dioxabicyclo[3.2.1]octane Frameworks : The 6,8-dioxabicyclo[3.2.1]octane skeleton is a common structural motif in bioactive natural products. Various synthetic approaches to access this framework are surveyed, demonstrating its importance in the synthesis of complex natural products (Zhang & Tong, 2016).

  • Synthesis of New Enantiopure Bicyclic γ/δ-amino Acid : A novel enantiopure γ/δ-amino acid with a 3-aza-6,8-dioxabicyclo[3.2.1]octane structure has been synthesized, demonstrating the potential of these compounds in organic and peptidomimetic synthesis (Guarna et al., 2002).

  • Immunomodulatory Agents Dioxothiadiazabicyclo[3.3.0]octanes

    : This study describes the synthesis of 6,8-dioxo-3-thia-1,7-diazabicyclo[3.3.0]octanes, showcasing their potential as immunomodulatory agents. The compounds were tested for their ability to stimulate T cells and activate macrophage oxidative metabolism, indicating biomedical applications (Refouvelet et al., 1994).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Despite this, most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . This area of research is expected to continue to be a focus in the future.

properties

IUPAC Name

8,8-dioxo-8λ6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c9-6(10)7-2-1-4-8(5-3-7)13(7,11)12/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAVFERODPJBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)S2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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